(2-Chlorophenyl)methanethiol

Vue d'ensemble

Description

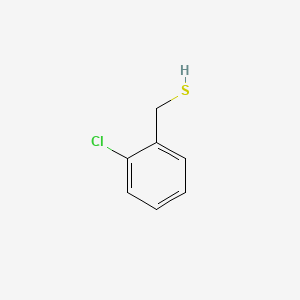

“(2-Chlorophenyl)methanethiol” is a chemical compound with the CAS Number: 39718-00-8 . It has a molecular weight of 158.65 and its IUPAC name is (2-chlorophenyl)methanethiol . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of “(2-Chlorophenyl)methanethiol” is C7H7ClS . The InChI code is 1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 and the InChI Key is WWFIIZLHSNBNTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-Chlorophenyl)methanethiol” is a liquid at room temperature . It has a molecular weight of 158.65 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available data.Applications De Recherche Scientifique

Environmental and Biological Effects

- Cytogenetic and Genotoxic Effects : 2-Chlorophenol, a related compound, demonstrated cytotoxic and genotoxic effects on the root meristem cells of Allium cepa, highlighting the potential environmental and biological impact of chlorinated organic pollutants like (2-Chlorophenyl)methanethiol derivatives. These effects were observed through changes in root growth, mitotic index, chromosomal abnormalities, and DNA damage, indicating the significance of monitoring and managing the release of such chemicals into the environment (Küçük & Liman, 2018).

Chemical Synthesis and Applications

Synthesis and Characterization : A study on the air oxidation of 2-Chlorophenyl methanethiol catalyzed by selenides yielded disulfide polymorphs, which were characterized for their crystal structure and molecular interactions. This research has implications for the synthesis of complex sulfur-containing organic compounds and their potential applications in various industrial processes (Srivastava et al., 2010).

Catalysis and Methane Activation : Research into the catalytic conversion of methane into more useful chemicals and fuels identified challenges and opportunities for utilizing methane, a potent greenhouse gas, as a feedstock. This area of study is crucial for developing sustainable chemical processes and for mitigating climate change impacts by transforming methane into value-added products (Lunsford, 2000).

Methane Detection and Utilization

- Methane Sensing : A novel approach for CH4 sensing using hierarchical ultrathin NiO nanoflakes was reported, demonstrating high sensitivity, selectivity, and excellent performance for detecting methane at room temperature. This advancement is significant for environmental monitoring and safety applications, especially in industries where methane is a major component (Zhou et al., 2018).

Methane to Methanethiol Synthesis

- Catalytic Synthesis of Methanethiol : The direct synthesis of methanethiol from CO and H2S was explored using vanadium-based catalysts, showing promising activity and selectivity. This process is of interest for producing methanethiol, a valuable sulfur-containing compound, from simple feedstocks, highlighting the potential for innovative synthetic routes in chemical manufacturing (Mul et al., 2003).

Safety And Hazards

“(2-Chlorophenyl)methanethiol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .

Propriétés

IUPAC Name |

(2-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFIIZLHSNBNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)methanethiol | |

CAS RN |

39718-00-8 | |

| Record name | 2-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39718-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.